3-(Trifluoromethyl)benzylsulfonamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzylsulfonamide structure. Its molecular formula is , indicating a complex arrangement that contributes to its unique chemical properties. This compound is notable for its potential applications in medicinal chemistry and materials science due to its biological activity and stability.
3-(Trifluoromethyl)benzylsulfonamide can be classified under sulfonamides, which are compounds containing a sulfonamide functional group (). The trifluoromethyl group () enhances the lipophilicity and bioactivity of the molecule, making it an interesting target for synthetic chemists and pharmacologists. This compound is often sourced from industrial chemical suppliers and used in various research applications, particularly in organic synthesis and medicinal chemistry .
This method allows for the formation of the sulfonamide linkage while introducing the trifluoromethyl group effectively .
Industrial production may utilize continuous flow reactors to enhance yield and purity, employing optimized reaction conditions. Purification techniques such as recrystallization or chromatography are also common in obtaining high-purity products.
3-(Trifluoromethyl)benzylsulfonamide can undergo several types of chemical reactions:
Common reagents for these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents such as hydrogen peroxide for oxidation, and palladium catalysts for coupling reactions .
The mechanism of action for 3-(Trifluoromethyl)benzylsulfonamide primarily revolves around its potential biological activities. Research indicates that this compound may inhibit certain enzymes, such as carbonic anhydrase IX, which is implicated in tumor growth and metastasis. The inhibition of this enzyme can disrupt cancer cell proliferation, making it a candidate for therapeutic applications in oncology.
The action mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. This interaction is influenced by the electronic effects imparted by the trifluoromethyl group, enhancing binding affinity .
The physical properties of 3-(Trifluoromethyl)benzylsulfonamide include:
Chemical properties include stability under standard laboratory conditions, although it may react under strong acidic or basic conditions due to the presence of both amine and sulfonate functionalities .
3-(Trifluoromethyl)benzylsulfonamide has several applications across different fields:
The installation of the CF₃ group onto benzenesulfonamide precursors can occur either before or after sulfonamide group formation. Late-stage trifluoromethylation of pre-assembled benzenesulfonamides requires careful consideration of the sulfonamide’s directing effects and compatibility with harsh reaction conditions. Alternatively, employing CF₃-containing building blocks like 3-(trifluoromethyl)aniline followed by sulfonylation offers orthogonal control.
Radical trifluoromethylation has emerged as a powerful tool for modifying electron-rich or electron-deficient aromatic systems under mild conditions, circumventing limitations of traditional polar reactions. Photoredox catalysis, leveraging visible light activation, facilitates the generation of CF₃ radicals from stable precursors like Umemoto’s reagents (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) or Togni’s reagents (1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one). These reagents undergo single-electron transfer (SET) with photoexcited catalysts (e.g., Ru(bpy)₃²⁺ or Ir(ppy)₃), generating the electrophilic CF₃• radical. Subsequent addition to the aromatic ring of a protected aniline derivative (e.g., acetanilide), followed by rearomatization, yields the trifluoromethylated arene. After deprotection, sulfonylation completes the synthesis. This method excels for substrates bearing sensitive functional groups incompatible with strong electrophiles or nucleophiles, offering excellent regioselectivity para to activating groups. However, the high cost of photocatalysts and specialized reagents remains a barrier for large-scale implementation [9].
Table 1: Radical Trifluoromethylation Reagents and Performance
Reagent | Catalyst System | Typical Yield Range | Key Advantage | Key Limitation |
---|---|---|---|---|
Umemoto's Reagent (S-Salt) | Ru(bpy)₃Cl₂ / Blue LED | 60-85% | High functional group tolerance | Very high cost |
Togni Reagent II | Ir(ppy)₃ / Blue LED | 55-80% | Commercial availability | Iodine waste, moderate atom economy |
Langlois' Reagent (CF₃SO₂Na) | Ru(bpy)₃Cl₂ / K₂S₂O₈ / Visible | 40-70% | Low cost, air stable | Requires oxidant, lower yields |
Classical polar trifluoromethylation remains highly relevant, particularly for industrial routes. These mechanisms involve either electrophilic trifluoromethylation (using reagents like Ruppert-Prakash reagent, TMSCF₃, activated by fluoride sources such as TBAT or CsF) or nucleophilic trifluoromethylation (using CuCF₃ complexes or CF₃SiMe₃ under copper catalysis).
Electrophilic Trifluoromethylation (Electrophilic CF₃⁺ Transfer): Reagents like trifluoromethyl(methyl)dioxolanone (TFDA) or triflyl hypervalent iodonium ylide act as sources of "CF₃⁺". They react efficiently with electron-rich aromatic systems. For 3-(trifluoromethyl)benzenesulfonamide synthesis, electrophilic trifluoromethylation is typically performed on meta-substituted aniline derivatives where the amino group is protected (e.g., as an amide or carbamate) to prevent side reactions. Yields are generally moderate to good (50-75%) but can suffer from over-reaction or isomer formation if directing groups are not optimally placed. Sulfonylation follows deprotection [3].
Nucleophilic Trifluoromethylation (Nucleophilic CF₃⁻ Transfer): This approach is often favored for electron-deficient arenes. The key step involves the generation of a stable "CuCF₃" complex, typically from TMSCF₃ and CuI in DMF or DMSO, often with phenanthroline ligands. This complex undergoes oxidative addition with aryl halides (e.g., 3-bromoaniline derivatives) via a Cu(I)/Cu(III) catalytic cycle. Using a 3-haloaniline (halide = Br, I) allows direct introduction of the CF₃ group adjacent to the future sulfonamide site. Subsequent sulfonylation then affords the target molecule. This method provides excellent regiocontrol dictated by the halogen position. While robust, it requires anhydrous conditions and careful handling of the copper reagents. Yields typically range from 60% to 80% for the cross-coupling step [3] [6].
The choice between electrophilic and nucleophilic strategies hinges heavily on the substitution pattern and electronic nature of the aromatic precursor. Electron-deficient rings favor nucleophilic pathways, while electron-rich systems are more amenable to electrophilic attack.
Transitioning from laboratory synthesis to cost-effective industrial production demands careful optimization and reagent selection based on availability, cost, atom economy, waste streams, and operational simplicity.
Building Block Approach (3-(Trifluoromethyl)aniline Route): This is often the most economical and scalable route for ton-scale production. It utilizes commercially available 3-(trifluoromethyl)aniline as the starting material. Sulfonylation is achieved using a sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) under Schotten-Baumann conditions (reaction in water with a base like NaOH or pyridine) or in aprotic solvents (e.g., DCM, THF, or EtOAc) with an auxiliary base (e.g., TEA or DMAP). This method boasts high yields (often >85%), uses readily available and relatively inexpensive reagents, generates minimal byproducts (HCl, neutralized to salt), and leverages established, robust processes suitable for large reactors. The primary cost driver is the 3-(trifluoromethyl)aniline itself, but its commercial availability from major chemical suppliers makes this route highly viable [3].
Late-Stage Trifluoromethylation Routes: While offering flexibility in molecular design, these routes (radical, electrophilic, nucleophilic) are generally less favorable for large-scale production due to significantly higher reagent costs (e.g., Togni reagent II can be orders of magnitude more expensive than 3-(trifluoromethyl)aniline per mole of CF₃ transferred), lower atom economy, the need for specialized catalysts or ligands, and potentially more complex workup procedures. These routes are typically reserved for early-stage exploration or targets where the building block is prohibitively expensive or unavailable.
Table 2: Cost-Benefit Analysis of Key Synthetic Routes to 3-(Trifluoromethyl)benzenesulfonamide
Synthetic Strategy | Key Reagents/Building Blocks | Estimated Cost Index (Relative) | Scalability | Key Advantages | Key Disadvantages |
---|---|---|---|---|---|
3-(CF₃)C₆H₄NH₂ Sulfonylation | 3-(Trifluoromethyl)aniline, RSO₂Cl | Low | Excellent | High yield, simple process, low-cost reagents, scalable | Limited to commercially available anilines |
Nucleophilic Cu-CF₃ Coupling | 3-Bromoaniline, TMSCF₃, CuI, Ligand | High | Moderate | Regioselective, uses common aryl halides | High reagent cost, anhydrous conditions, Cu waste |
Photoredox Radical CF₃ | Aryl precursor, Togni/Umemoto Reagent, Photocat | Very High | Low | Mild conditions, tolerates sensitive groups | Very high reagent/catalyst cost, specialized equipment |
Electrophilic CF₃ Transfer | Electron-rich aryl precursor, TFDA | Moderate to High | Moderate | Works well on activated arenes | Modest yields, potential isomerization |
The building block approach via 3-(trifluoromethyl)aniline consistently emerges as the most cost-effective and industrially viable pathway. Its advantages in yield, simplicity, reagent cost, and scalability outweigh the flexibility offered by late-stage trifluoromethylation for this specific molecule. Process intensification focuses on optimizing the sulfonylation step (e.g., solvent selection, base stoichiometry, temperature control) and efficient purification (e.g., crystallization) [3] [9].
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